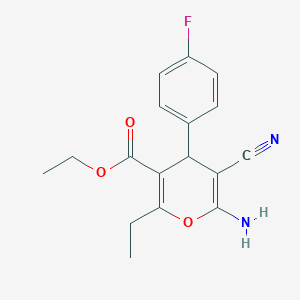![molecular formula C26H15NO3 B5053830 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione CAS No. 5924-04-9](/img/structure/B5053830.png)
2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic compound with notable structural intricacies and potential applications in various fields. It is characterized by its fused ring system, which combines elements of both furan and isoquinoline frameworks. This unique arrangement grants the compound specific chemical properties and reactivities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions:
Starting Materials: : Initial precursors often include derivatives of benzofuran and isoquinoline.
Key Steps: : Cyclization, Friedel-Crafts acylation, and subsequent oxidation or reduction steps are common.
Conditions: : These reactions usually require precise conditions such as controlled temperatures, catalysts (like Lewis acids), and specific solvents (e.g., dichloromethane).
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using flow chemistry techniques to ensure better yields and consistency. Catalysts and reaction conditions are optimized for efficiency, and reaction monitoring is crucial for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: : Depending on the functional groups present, the compound can be oxidized or reduced under suitable conditions.
Substitution Reactions: : It can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents on the ring system.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Commonly used solvents include acetone, ethanol, and chloroform.
Major Products
From Oxidation: : Products may include quinones or other oxidized derivatives.
From Reduction: : Reduced forms of the compound, potentially altering the ring systems.
From Substitution: : Depending on the substituents added, a variety of functionalized derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
2-Dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has several applications across different fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: : Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: : Research explores its potential as a pharmacophore for new drug development.
Industry: : Possible uses in material science, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism by which 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets:
Molecular Targets: : The compound may target enzymes, receptors, or DNA, depending on its structure and functional groups.
Pathways Involved: : It could be involved in pathways like cell signaling, apoptosis, or enzyme inhibition, which are critical in its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dibenzofuran: : Shares the benzofuran core but lacks the complex isoquinoline structure.
Isoquinoline Derivatives: : Compounds like 6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline share the core structure but differ in functional groups.
Other Fused Ring Systems: : Compounds like benzo[a]pyrene, which also have fused aromatic rings, but different chemical properties.
Uniqueness
Structural Uniqueness:
Functional Versatility: : The diverse reactivity of this compound allows it to be used in a variety of synthetic and industrial applications.
Eigenschaften
IUPAC Name |
6-dibenzofuran-3-yl-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15NO3/c28-25-19-10-7-14-5-6-15-8-11-20(24(19)23(14)15)26(29)27(25)16-9-12-18-17-3-1-2-4-21(17)30-22(18)13-16/h1-4,7-13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFGGYUBBQHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386918 |
Source


|
| Record name | ST50986237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5924-04-9 |
Source


|
| Record name | ST50986237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(3,4-dichlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5053751.png)
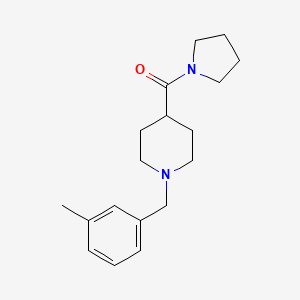
![ethyl 1-({[3-(methylthio)phenyl]amino}carbonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5053783.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5053798.png)
![(4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5053799.png)
![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053807.png)
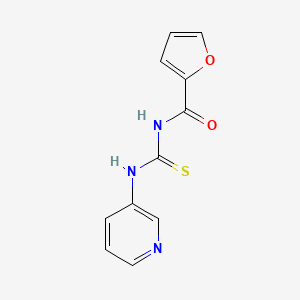
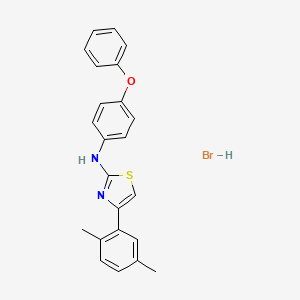
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053820.png)
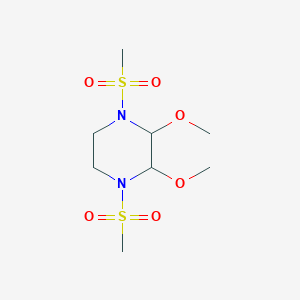
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5053836.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
![N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5053844.png)
